2,5-Dicloro-3,4-dinitrotiofeno

Descripción general

Descripción

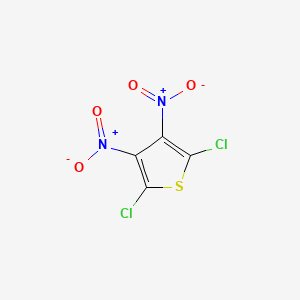

2,5-Dichloro-3,4-dinitrothiophene is an organic compound with the molecular formula C4Cl2N2O4S and a molecular weight of 243.03 g/mol. It is a derivative of thiophene, featuring chlorine and nitro groups at specific positions on the thiophene ring. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

2,5-Dichloro-3,4-dinitrothiophene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be employed in the study of biological systems and the development of new drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a precursor to a variety of low band gap polymeric systems .

Mode of Action

It’s known that the bromo functionalities in similar compounds are used as blocking groups to allow nitration in the β-positions . In these cases, the bromo groups are eliminated during the reduction of the nitro groups to the corresponding amines .

Biochemical Pathways

It’s known that the halides in similar compounds allow further functionalization via aryl-aryl coupling to produce more complex copolymeric architectures .

Pharmacokinetics

The compound has a molecular weight of 24303 , which could influence its bioavailability.

Result of Action

It’s known that the compound is used as a precursor to a variety of low band gap polymeric systems .

Action Environment

It’s known that the compound is stored under nitrogen at a temperature of 4°c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4-dinitrothiophene typically involves nitration and halogenation reactions. One common method is the nitration of 2,5-dichlorothiophene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions need to be carefully monitored to avoid over-nitration and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2,5-Dichloro-3,4-dinitrothiophene may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring technologies can help optimize the reaction conditions and improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dichloro-3,4-dinitrothiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro groups to amino groups.

Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: The oxidation of 2,5-Dichloro-3,4-dinitrothiophene can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro groups can produce 2,5-Dichloro-3,4-diaminethiophene.

Comparación Con Compuestos Similares

2,5-Dichloro-3,4-dinitrothiophene is similar to other halogenated and nitro-substituted thiophenes, such as 2,5-dibromothiophene and 2,5-dichlorothiophene. its unique combination of chlorine and nitro groups at specific positions on the thiophene ring distinguishes it from these compounds. The presence of both halogen and nitro groups can influence its reactivity and chemical properties, making it a valuable compound in various applications.

List of Similar Compounds

2,5-Dibromothiophene

2,5-Dichlorothiophene

2,5-Diiodothiophene

2,5-Dinitrothiophene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2,5-Dichloro-3,4-dinitrothiophene (DCDNT) is a synthetic compound belonging to the family of nitrothiophenes. Its unique chemical structure, characterized by two nitro groups and two chlorine substituents on a thiophene ring, imparts significant biological activity. This article provides a comprehensive overview of the biological activities associated with DCDNT, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C4Cl2N2O4S

- Molecular Weight : Approximately 233.07 g/mol

- Structure : The thiophene ring is substituted at the 2 and 5 positions with chlorine atoms and at the 3 and 4 positions with nitro groups.

Antimicrobial Activity

DCDNT has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits strong activity against both gram-positive and gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Candida albicans | 2.0 µg/mL |

Studies suggest that the mechanism of action may involve disruption of microbial membranes or interference with metabolic pathways, similar to other nitro-containing compounds .

Anticancer Properties

DCDNT has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MDA-MB-231 (Breast Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

The anticancer activity is believed to be mediated by the formation of reactive oxygen species (ROS) upon reduction of the nitro groups, leading to cellular damage and apoptosis .

The biological activity of DCDNT can be attributed to several factors:

- Nitro Group Reduction : The nitro groups can be reduced to form reactive intermediates that interact with cellular components.

- Chlorine Atoms : These can participate in halogen bonding, enhancing binding affinity to biological targets.

- Thiophene Ring : The sulfur atom in the thiophene ring may interact with metal ions and other biomolecules, influencing overall activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on DCDNT's efficacy against Microcystis aeruginosa demonstrated complete inhibition at concentrations as low as 0.2 ppm. This finding highlights its potential as an effective algaecide in aquatic environments .

Case Study 2: Anticancer Activity

Research involving A549 human lung adenocarcinoma cells showed that treatment with DCDNT resulted in significant cell death through apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent .

Propiedades

IUPAC Name |

2,5-dichloro-3,4-dinitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRSLHGBQKYYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325701 | |

| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51584-21-5 | |

| Record name | 51584-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 2,5-Dichloro-3,4-dinitrothiophene in material science?

A1: 2,5-Dichloro-3,4-dinitrothiophene (DCDNT) serves as a valuable monomer in the synthesis of conjugated polymers through Direct Hetero Arylation Polycondensations (DHAPs). [] This palladium-catalyzed cross-coupling polymerization offers advantages over traditional methods by eliminating the need for pre-activating one of the coupling partners. This approach minimizes the production of toxic waste and side products while reducing overall costs. [] DCDNT, when reacted with 3,4-ethylenedioxythiophene (EDOT) via DHAPs, yields a donor-acceptor copolymer with a distinct orange color. [] This resulting copolymer exhibits a maximum UV-visible absorption wavelength within the range of 300-451 nm, indicating its potential for optoelectronic applications. []

A1: DHAP offers several advantages compared to traditional methods for synthesizing conjugated polymers, especially when using monomers like 2,5-Dichloro-3,4-dinitrothiophene (DCDNT):

- Simplified Synthesis: DHAP eliminates the pre-activation step required for one of the coupling partners, simplifying the overall synthesis process. []

- Reduced Waste: By avoiding the use of organometallic reagents, DHAP minimizes the generation of toxic waste and byproducts. []

- Cost-Effectiveness: The streamlined synthesis and reduced waste contribute to a more cost-effective production process. []

- Versatility: DHAP allows for the incorporation of a wide range of monomers, including DCDNT and other building blocks, enabling the synthesis of diverse conjugated polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.